molecular formula C12H15N3OS B2986437 N-allyl-2-(phenylacetyl)hydrazinecarbothioamide CAS No. 15814-11-6

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide

Cat. No. B2986437
CAS RN: 15814-11-6
M. Wt: 249.33
InChI Key: WIUNQZOKCDTBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-allyl-2-(phenylacetyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C12H15N3OS. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-allyl-2-(phenylacetyl)hydrazinecarbothioamide” is represented by the formula C12H15N3OS. The average mass of the molecule is 265.331 Da, and the monoisotopic mass is 265.088501 Da .

Scientific Research Applications

Corrosion Inhibition

Hydrazinecarbothioamide derivatives have been studied as effective inhibitors for corrosion, particularly in industrial applications. They can form a protective layer on metals, preventing oxidation and degradation .

Antioxidant Activity

These compounds have shown potential in acting as antioxidants. They can neutralize free radicals and may help in preventing oxidative stress-related diseases .

Electroanalytical Applications

Derivatives of hydrazinecarbothioamide have been used as ionophores in potentiometric sensors for detecting specific ions like Pb(II), showcasing their utility in environmental monitoring and analysis .

Anticancer Research

Carbazole hydrazine-carbothioamide scaffolds have been synthesized and studied for their anticancer properties. They offer insights into designing drug candidates targeting cancer cells .

properties

IUPAC Name

1-[(2-phenylacetyl)amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-8-13-12(17)15-14-11(16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUNQZOKCDTBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide

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